molecular formula C10H7F5O2 B13774012 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid methyl ester

4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid methyl ester

Katalognummer: B13774012
Molekulargewicht: 254.15 g/mol
InChI-Schlüssel: XZWPPHCLMZJHHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid methyl ester: is a fluorinated organic compound with the molecular formula C10H7F5O2. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a pentafluoroethyl group, and the carboxylic acid group is esterified with methanol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid methyl ester typically involves the esterification of 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified through distillation or recrystallization to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid methyl ester is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug development. The presence of the pentafluoroethyl group can enhance the bioavailability and metabolic stability of pharmaceutical compounds .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability, making it useful in coatings, adhesives, and other high-performance materials .

Wirkmechanismus

The mechanism of action of 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid methyl ester involves its interaction with various molecular targets. The pentafluoroethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. In drug development, this can lead to improved binding affinity and selectivity for target proteins or enzymes .

Vergleich Mit ähnlichen Verbindungen

  • 4-(1,1,2,2-Tetrafluoroethyl)benzoic acid methyl ester
  • 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
  • 4-(1,1,2,2,2-Pentafluoroethyl)benzyl alcohol

Comparison: Compared to its analogs, 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid methyl ester is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in specific applications, such as drug development and material science .

Eigenschaften

Molekularformel

C10H7F5O2

Molekulargewicht

254.15 g/mol

IUPAC-Name

methyl 4-(1,1,2,2,2-pentafluoroethyl)benzoate

InChI

InChI=1S/C10H7F5O2/c1-17-8(16)6-2-4-7(5-3-6)9(11,12)10(13,14)15/h2-5H,1H3

InChI-Schlüssel

XZWPPHCLMZJHHR-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.